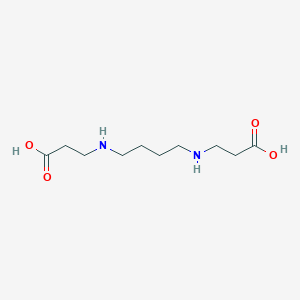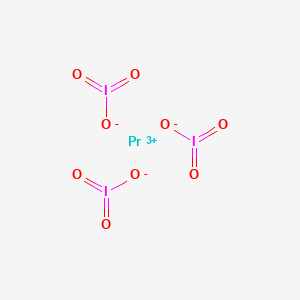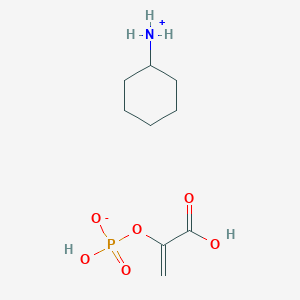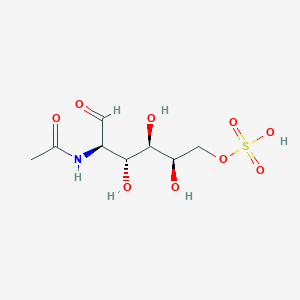
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-
Description
The compound "4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-" is a fluorinated organic molecule that has been studied for its unique molecular structure and potential applications in various fields of chemistry. The structure and properties of this compound and related fluorinated molecules have been investigated through X-ray crystallography and other analytical methods (Kopf et al., 1995).
Synthesis Analysis
Synthesis of fluorinated compounds often involves nucleophilic substitution reactions and other specialized techniques to incorporate fluorine atoms or trifluoromethyl groups into the molecular structure. The synthesis process can be complex due to the reactivity of fluorine and the need for precise control over reaction conditions (Sosnovskikh et al., 2003).
Molecular Structure Analysis
The molecular structure of fluorinated compounds, including "4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-", is characterized by the presence of fluorine atoms and trifluoromethyl groups. These elements significantly influence the molecule's physical and chemical properties by affecting its electronegativity, bond strength, and spatial arrangement. X-ray crystallography has been used to determine the precise molecular structures and understand the impact of fluorination on molecular geometry (Kosnikov et al., 1990).
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivity patterns due to the strong electronegative character of fluorine. They participate in various chemical reactions, including nucleophilic substitution, addition reactions, and more, often leading to the formation of highly stable and reactive intermediates. The trifluoromethyl group, in particular, can influence the reactivity and stability of these compounds (Saleur et al., 2001).
Physical Properties Analysis
The physical properties of "4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-" and similar fluorinated compounds are significantly affected by fluorination. This includes changes in melting points, boiling points, solubility, and density. The incorporation of fluorine atoms typically results in lower polarizability, higher thermal stability, and increased resistance to degradation by chemicals or UV light (Liaw & Wang, 1996).
Chemical Properties Analysis
The chemical properties of fluorinated compounds are characterized by their stability, reactivity, and potential for forming strong bonds with other elements. The presence of fluorine can lead to high electronegativity, low polarizability, and unique interactions with other molecules. These properties make fluorinated compounds valuable in various applications, including materials science, pharmaceuticals, and agrochemicals (Ge et al., 2008).
Scientific Research Applications
Gas Separation Membranes
- A study on the diffusivity characteristics of gas through polyimide membranes made from 6FDA moiety and 6FpDA moiety, related to fluorinated compounds, shows significant insights into gas penetration through dense membranes, which has implications for gas separation technologies (Wang, Cao, & Chung, 2002).
Flame Retardants
- Research on novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, discusses environmental and health implications, highlighting the need for further study on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
Organic Light-Emitting Diodes (OLEDs)
- A review on BODIPY-based materials for OLED applications elaborates on the structural design and synthesis of these materials, indicating a trend toward 'metal-free' infrared emitters and the potential for green to NIR OLEDs (Squeo & Pasini, 2020).
Biodegradation of Environmental Pollutants
- Studies on the biodegradation of fluorinated alkyl substances address the environmental persistence and the role of biodegradation in mitigating the environmental impact of these compounds, emphasizing the need for interdisciplinary research to understand their fate (Frömel & Knepper, 2010).
Chemosensors
- Research on 4-Methyl-2,6-diformylphenol-based fluorescent chemosensors for detecting various analytes, including metal ions and neutral molecules, shows high selectivity and sensitivity, indicating a potential for environmental monitoring and chemical analysis (Roy, 2021).
properties
IUPAC Name |
1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F12O3/c10-6(11,12)4(23,7(13,14)15)1-3(22)2-5(24,8(16,17)18)9(19,20)21/h23-24H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTINOFCCXUSLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CC(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146796 | |
| Record name | 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro- | |
CAS RN |
10487-11-3 | |
| Record name | 1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)-4-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10487-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010487113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10487-11-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dihydroxy-3H,3H,5H,5H-perfluoro-2,6-dimethylheptan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















